molecular formula C15H11BrN2O2S B2560581 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide CAS No. 86109-44-6

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

Cat. No. B2560581
CAS RN: 86109-44-6
M. Wt: 363.23
InChI Key: TWBDMXMGSFKCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide is a derivative of benzoxazole, which is a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their various pharmacological activities and are of interest in the development of new therapeutic agents. The specific structure of this compound suggests potential for interaction with various biological targets due to the presence of the benzoxazole moiety and the acetamide group linked to a bromophenyl substituent.

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the formation of the heterocyclic core followed by functionalization at appropriate positions. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, was achieved by a method that could potentially be adapted for the synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide. The method described involves the use of elemental analysis, high-resolution mass spectrometry, NMR, and IR spectroscopy for structural confirmation .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The substitution of the benzoxazole core with various functional groups, such as the sulfanyl and acetamide groups, can significantly alter the compound's electronic and steric properties, potentially affecting its biological activity. The structure is typically confirmed using spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, particularly at functionalized positions. For example, the chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide can serve as a reactive site for further substitution reactions to create a series of disubstituted benzoxazoles . Similarly, the sulfanyl group in the compound of interest could participate in S-alkylation reactions, as seen in the synthesis of related triazole sulfanyl acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and sulfur, along with the aromatic system, can impact the compound's solubility, melting point, and reactivity. These properties are crucial for determining the compound's suitability for pharmaceutical applications and can be studied using various analytical techniques .

Relevant Case Studies

While the provided papers do not directly discuss case studies involving 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide, they do provide insights into the antimicrobial activities of similar benzothiazolyl-amide derivatives . These studies can serve as a reference point for hypothesizing the potential biological activities of the compound and guide future research into its applications.

Scientific Research Applications

Benzoxazoles in Medicinal Chemistry

Benzoxazole derivatives are known for their significant pharmacological properties, which makes them a subject of interest in medicinal chemistry. They exhibit a broad range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The versatility of benzoxazole compounds stems from their ability to interact with various protein targets, making them valuable scaffolds in drug discovery. Recent patents highlight the therapeutic potential of benzoxazole derivatives across different diseases, with some reaching clinical trial stages (Wong & Yeong, 2021).

Benzoxazoles as Antimicrobial Scaffolds

The structure and biosynthesis of benzoxazinoids, including benzoxazolines, have been explored for their roles in plant defense mechanisms against microbial threats. These compounds have also been investigated for their potential as antimicrobial scaffolds. Although natural benzoxazinoids exhibit limited potency as antimicrobial agents, synthetic derivatives of the benzoxazole backbone have shown promise, with some compounds displaying minimum inhibitory concentrations (MICs) effective against pathogenic fungi and bacteria. This suggests that benzoxazole derivatives can be developed into potent antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Environmental Considerations of Benzoxazole Derivatives

The environmental occurrence, fate, and transformation of acetaminophen, a compound related to benzoxazoles through its amide group, have been extensively studied. Research indicates that acetaminophen and its derivatives can transform into various intermediates depending on environmental conditions, posing challenges for monitoring, detection, and treatment. This highlights the importance of understanding the environmental impact of benzoxazole derivatives and the need for effective removal technologies to mitigate potential risks (Vo et al., 2019).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-10-5-7-11(8-6-10)17-14(19)9-21-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBDMXMGSFKCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.